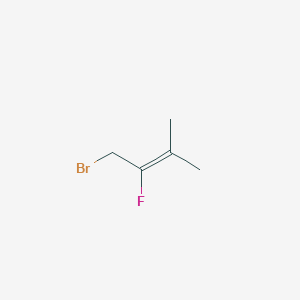

1-Bromo-2-fluoro-3-methylbut-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-fluoro-3-methylbut-2-ene is an organic compound with the molecular formula C5H8BrF It is a halogenated alkene, characterized by the presence of both bromine and fluorine atoms attached to a butene backbone

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-3-methylbut-2-ene can be synthesized through several methods. One common approach involves the halogenation of 3-methylbut-2-ene. The reaction typically involves the use of bromine and fluorine sources under controlled conditions to ensure selective halogenation. For instance, the reaction of 3-methylbut-2-ene with bromine in the presence of a fluorinating agent can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

1-Bromo-2-fluoro-3-methylbut-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents like ethanol or water.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in anhydrous conditions.

Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are commonly used reagents, with reactions typically occurring at room temperature or slightly elevated temperatures.

Major Products Formed

Substitution Reactions: Products include alcohols, amines, and other substituted alkenes.

Elimination Reactions: The major product is typically a more substituted alkene.

Addition Reactions: Products include dihalogenated alkanes and haloalkanes.

科学的研究の応用

Synthesis and Reactivity

The compound can be synthesized through bromofluorination reactions, where alkenes are treated with brominating agents in the presence of fluoride sources. For instance, studies have shown that using DMPU/HF as a reagent can effectively convert alkenes into their corresponding bromofluoro compounds with high yields and regioselectivity .

Table 1: Synthesis Conditions and Yields

| Entry | Substrate | Major Product | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 1 | 1-Bromo-2-fluoro-3-methylbut-2-ene | 2-Bromo-1-fluoro-3-methylbutane | 86 | Markovnikov |

| 2 | 3-Methylbut-2-ene | 1-Bromo-2-fluoro-3-methylbutane | 89 | Markovnikov |

| 3 | Phenyl ether derivatives | Mixture of regioisomers | 97 | Mixture |

Medicinal Chemistry

This compound has been explored for its potential as an intermediate in the synthesis of pharmaceuticals. The presence of both bromine and fluorine enhances the lipophilicity and bioavailability of drug candidates. Research indicates that compounds derived from this halogenated alkene exhibit improved biological activity against various targets, including cancer cells .

Agrochemicals

The compound is also investigated for applications in agrochemicals. Its halogenated structure allows for the development of herbicides and pesticides that are effective against resistant strains of weeds and pests. Studies suggest that fluorinated compounds often demonstrate enhanced stability and efficacy in agricultural formulations .

Case Study 1: Synthesis of Anticancer Agents

A notable study focused on synthesizing a series of anticancer agents using this compound as a key building block. The research demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, leading to further investigations into their mechanisms of action .

Case Study 2: Development of Herbicides

In another study, researchers utilized this compound to create novel herbicides targeting specific weed species. The results showed that these new formulations provided effective control over resistant weed populations while minimizing environmental impact, showcasing the compound's potential in sustainable agriculture .

作用機序

The mechanism of action of 1-Bromo-2-fluoro-3-methylbut-2-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom. The presence of both bromine and fluorine atoms can influence the reactivity and selectivity of these reactions, often enhancing the compound’s utility in various synthetic applications.

類似化合物との比較

Similar Compounds

1-Bromo-3-methyl-2-butene: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.

1-Fluoro-3-methyl-2-butene:

3-Bromo-2-fluoropropene: A smaller molecule with similar halogenation but different backbone structure.

Uniqueness

1-Bromo-2-fluoro-3-methylbut-2-ene is unique due to the presence of both bromine and fluorine atoms on the same molecule. This dual halogenation provides a distinct reactivity profile, making it valuable in synthetic chemistry for the preparation of complex molecules. The combination of these halogens can also impart unique physical and chemical properties, enhancing its applicability in various fields.

生物活性

1-Bromo-2-fluoro-3-methylbut-2-ene (CAS No. 161835-44-5) is a halogenated compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current state of research.

This compound is characterized by its unique structure, which includes both bromine and fluorine substituents on a branched alkene. The presence of these halogens can significantly influence the compound's reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H8BrF |

| Molecular Weight | 179.02 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the bromofluorination of unsaturated hydrocarbons. A common method utilizes N-bromosuccinimide (NBS) in the presence of fluorinating agents like DMPU/HF, allowing for regioselective bromination and fluorination reactions under mild conditions .

Biological Activity

Research indicates that halogenated compounds, particularly those containing both bromine and fluorine, exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The unique electronic effects imparted by these halogens can enhance the binding affinity to various biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, brominated compounds have been documented to inhibit the growth of bacteria and fungi effectively .

Anticancer Potential

Research into the anticancer activity of halogenated alkenes suggests that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways . Specific studies on structurally related compounds indicate potential efficacy against various cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of bromofluorinated compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .

- Cytotoxicity in Cancer Cells : In vitro studies on related compounds showed that treatment with halogenated alkenes resulted in significant cytotoxic effects on human cancer cell lines, including breast and lung cancers. The proposed mechanism involved DNA damage and cell cycle arrest .

The biological activity of this compound is likely mediated through its interaction with specific proteins or enzymes involved in cellular processes. The halogen atoms can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

特性

IUPAC Name |

1-bromo-2-fluoro-3-methylbut-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c1-4(2)5(7)3-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTVIHXFZSMKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CBr)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。